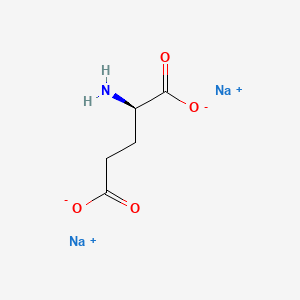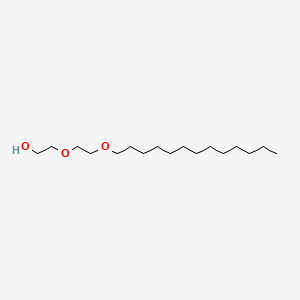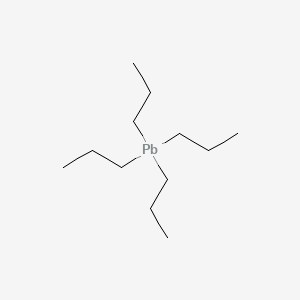
Propiophenone, 3-dimethylamino-2'-hydroxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is known for its applications in various chemical processes and is characterized by its dimethylamino and propiophenone functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction mixture is refluxed on a steam bath for 2 hours, followed by filtration and crystallization . The detailed procedure is as follows:
- In a 500-ml round-bottomed flask, combine 60 g of acetophenone, 52.7 g of dimethylamine hydrochloride, and 19.8 g of paraformaldehyde.
- Add 1 ml of concentrated hydrochloric acid in 80 ml of 95% ethanol.
- Reflux the mixture on a steam bath for 2 hours.
- Filter the yellowish solution and transfer it to a 1-l wide-mouthed Erlenmeyer flask.
- Dilute with 400 ml of acetone, cool to room temperature, and chill overnight in the refrigerator.
- Filter and wash the large crystals with 25 ml of acetone.
- Dry the product for 2.5 hours at 40–50°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The propiophenone moiety can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
類似化合物との比較
Similar Compounds
Propiophenone: A simple aryl ketone used in the preparation of other compounds.
3-(Dimethylamino)-1-phenylpropan-1-one: A related compound with similar functional groups.
3-(Dimethylamino)-1-phenyl-1-propanol: Another similar compound used in organic synthesis.
Uniqueness
Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride is unique due to its combination of dimethylamino and propiophenone functional groups, which provide a versatile platform for various chemical transformations . Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications .
特性
CAS番号 |
1639-35-6 |
|---|---|
分子式 |
C11H16ClNO2 |
分子量 |
229.70 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13;/h3-6,13H,7-8H2,1-2H3;1H |
InChIキー |
CYMMEXYPWIUVOF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)C1=CC=CC=C1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


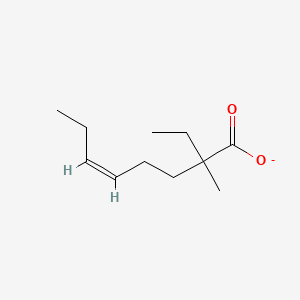
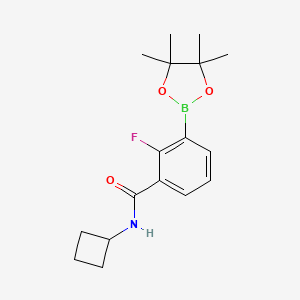
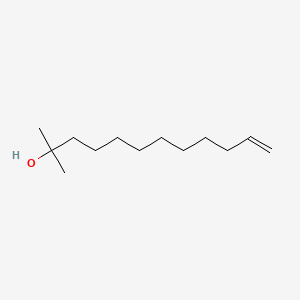
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)


![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
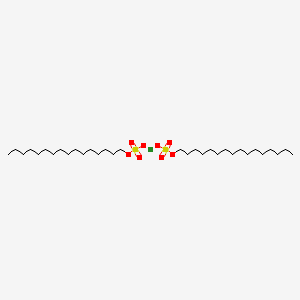

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)
